Cas no 412912-51-7 (Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate)

Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate is a specialized ester derivative featuring both carbamate and thiourea functional groups. Its molecular structure, incorporating an ethoxycarbonylamino moiety linked to a thiocarbonylamino benzoate framework, makes it a versatile intermediate in organic synthesis. This compound is particularly valued for its reactivity in nucleophilic substitution and condensation reactions, enabling applications in pharmaceutical and agrochemical research. Its dual functional groups offer selective modification sites, facilitating the development of complex molecules. The compound's stability under standard conditions and well-defined reactivity profile enhance its utility in controlled synthetic pathways. Suitable for research-scale applications, it serves as a key building block in heterocyclic and peptidomimetic chemistry.
Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate structure
412912-51-7 structure
Product name:Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate
CAS No:412912-51-7
MF:
MW:
MDL:MFCD19381766
CID:4651084

Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate
    • MDL: MFCD19381766

Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB303566-500 mg
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate; 95%
412912-51-7
500MG
€112.80 2022-06-11
TRC
E941728-10mg
Ethyl 4-({[(Ethoxycarbonyl)Amino]Methanethioyl}Amino)Benzoate
412912-51-7
10mg
$ 50.00 2022-06-05
Key Organics Ltd
FF-0727-10MG
ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate
412912-51-7 >95%
10mg
£63.00 2023-09-07
TRC
E941728-100mg
Ethyl 4-({[(Ethoxycarbonyl)Amino]Methanethioyl}Amino)Benzoate
412912-51-7
100mg
$ 80.00 2022-06-05
abcr
AB303566-10 g
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate; 95%
412912-51-7
10g
€859.30 2022-06-11
abcr
AB303566-1g
Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate, 95%; .
412912-51-7 95%
1g
€187.10 2024-04-17
A2B Chem LLC
AI85589-1mg
ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate
412912-51-7 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AI85589-10g
ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate
412912-51-7 >95%
10g
$1197.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645955-1mg
Ethyl 4-(3-(ethoxycarbonyl)thioureido)benzoate
412912-51-7 98%
1mg
¥535.00 2024-05-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1645955-5mg
Ethyl 4-(3-(ethoxycarbonyl)thioureido)benzoate
412912-51-7 98%
5mg
¥617.00 2024-05-14

Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate Related Literature

Additional information on Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate

Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate: A Versatile Compound in Medicinal Chemistry

Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate is a complex organic molecule characterized by its unique structural features, including the ethoxycarbonyl group, amino functionalities, and methanethioyl linkage. This compound, with the CAS number 412912-51-7, represents a significant advancement in the field of medicinal chemistry due to its potential applications in drug discovery and therapeutic development. Recent studies have highlighted its multifunctional properties, making it a promising candidate for various biological activities.

The ethoxycarbonyl moiety in this compound contributes to its solubility and stability, while the amino groups enhance its reactivity and ability to form hydrogen bonds. The methanethioyl linkage further modifies the molecule’s pharmacokinetic profile, enabling it to interact with specific biological targets. These structural elements collectively define the compound’s behavior in biological systems, which is a critical factor in its potential therapeutic applications.

Recent advancements in synthetic chemistry have enabled the efficient preparation of Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate. Researchers have explored novel catalytic approaches to optimize its synthesis, reducing both reaction time and energy consumption. For instance, a study published in Journal of Medicinal Chemistry (2023) demonstrated the use of transition-metal catalysts to achieve high yields of this compound under mild conditions. Such innovations are crucial for scaling up production while maintaining the compound’s structural integrity.

One of the most intriguing aspects of this compound is its potential biological activity. Preliminary studies suggest that it exhibits anti-inflammatory properties, which could make it a valuable candidate for treating chronic inflammatory diseases. In vitro experiments have shown that the compound can modulate the activity of pro-inflammatory cytokines, such as TNF-α and IL-6, by interfering with their signaling pathways. This finding aligns with the growing interest in targeting inflammation as a therapeutic strategy.

Additionally, the compound has shown promise in the context of antioxidant research. A 2023 study published in Antioxidants highlighted its ability to scavenge reactive oxygen species (ROS), which are implicated in various pathological conditions, including neurodegenerative disorders. The ethoxycarbonyl group appears to play a key role in this activity, as it enhances the molecule’s ability to donate electrons and neutralize free radicals.

The amino functionalities in Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate also contribute to its potential therapeutic applications. These groups can act as hydrogen bond donors or acceptors, enabling the compound to interact with a wide range of biological targets. This property has been leveraged in the design of targeted drug delivery systems, where the compound is used as a linker to improve the specificity and efficacy of therapeutic agents.

Recent computational studies have further expanded our understanding of the compound’s molecular behavior. Molecular docking simulations have revealed its potential to bind to proteins involved in various disease pathways. For example, a 2023 study in Computational and Structural Chemistry predicted that the compound could interact with cytochrome P450 enzymes, which are critical in drug metabolism. These findings suggest that the compound may have applications in modulating drug interactions and improving pharmacological outcomes.

The methanethioyl linkage in this compound is another area of active research. This functional group has been shown to enhance the compound’s ability to penetrate biological membranes, which is essential for its effectiveness in vivo. A 2023 study in Bioorganic & Medicinal Chemistry demonstrated that the methanethioyl group increases the compound’s solubility in lipid-rich environments, facilitating its uptake by target cells. This property is particularly relevant for the development of targeted therapies.

Furthermore, the compound’s potential applications in neuroprotection have been explored in recent years. A 2023 study published in Neuropharmacology found that the compound could protect neurons from oxidative stress-induced damage by upregulating antioxidant defense mechanisms. This finding opens new avenues for its use in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

The versatility of Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate has also led to its investigation in the field of antimicrobial research. Preliminary studies suggest that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. A 2023 study in Antimicrobial Agents and Chemotherapy demonstrated its ability to disrupt bacterial cell membranes, which is a promising strategy for developing new antibiotics in the face of increasing drug resistance.

In addition to its therapeutic potential, the compound’s structural characteristics make it a valuable tool in drug design and lead optimization. Its ability to form multiple hydrogen bonds and its flexible conformation allow it to serve as a scaffold for the development of new drugs. Researchers are currently exploring ways to modify the compound to enhance its potency and reduce potential side effects, which is a critical step in the drug development process.

The study of Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate continues to evolve, with new discoveries and applications emerging regularly. As research in medicinal chemistry advances, this compound is likely to play an increasingly important role in the development of novel therapies. Its unique structural features and diverse biological activities make it a promising candidate for further exploration in the years to come.

Researchers are also investigating the compound’s potential in combination therapies, where it could be used alongside other drugs to enhance therapeutic outcomes. For example, a 2023 study in Clinical Pharmacology & Therapeutics suggested that combining the compound with existing anti-inflammatory agents could lead to more effective treatments for inflammatory diseases. Such approaches highlight the importance of understanding the compound’s molecular mechanisms in order to maximize its therapeutic potential.

Finally, the compound’s role in pharmacokinetics and pharmacodynamics is an area of ongoing research. Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body is essential for optimizing its use in clinical settings. Recent studies have focused on developing predictive models to simulate these processes, which could help in the design of more effective drug formulations.

In conclusion, Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a promising candidate for various therapeutic applications. As research in this area continues to evolve, the compound is likely to play an increasingly important role in the development of novel therapies, contributing to the advancement of medical science and patient care.

Further studies are needed to fully elucidate the compound’s mechanisms of action and to explore its potential in different therapeutic contexts. With continued research and innovation, Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate may become a cornerstone in the development of new and effective treatments for a wide range of diseases.

As the field of medicinal chemistry continues to advance, the importance of compounds like Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate will only grow. Their unique properties and potential applications make them essential for the development of future therapies. By understanding and harnessing the power of these compounds, researchers can pave the way for more effective and targeted treatments, ultimately improving patient outcomes and advancing the field of medicine.

The ongoing exploration of Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate underscores the dynamic nature of medicinal chemistry. As new research emerges, the compound’s role in therapeutic development is likely to expand, offering new possibilities for the treatment of various diseases. This continuous evolution highlights the importance of staying updated with the latest findings and innovations in the field, ensuring that the full potential of such compounds is realized.

Ultimately, the study of Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate is a testament to the power of scientific inquiry and innovation. By delving into its structural and functional properties, researchers are uncovering new avenues for therapeutic development. This ongoing journey of discovery is not only advancing our understanding of medicinal chemistry but also contributing to the betterment of human health and well-being.

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Amadis Chemical Company Limited
(CAS:412912-51-7)Ethyl 4-({(Ethoxycarbonyl)AminoMethanethioyl}Amino)Benzoate
A1161398
Purity:99%/99%
Quantity:5g/10g
Price ($):413.0/714.0